

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isopulegol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Isopulegol

Cat. No.: B10770676

[Get Quote](#)

Introduction

(-)-Isopulegol is a naturally occurring monoterpene alcohol, recognized for its characteristic minty aroma and significant role as a chemical intermediate.^[1] A member of the p-menthane monoterpenoid class of organic compounds, it is found in the essential oils of various plants, including multiple species of Eucalyptus and *Mentha*.^{[2][3]} Its primary industrial significance lies in its function as a key precursor in the synthesis of (-)-menthol, a compound with vast applications in the flavor, fragrance, and pharmaceutical industries.^{[1][4]} This technical guide provides a comprehensive overview of the physical and chemical properties of **(-)-Isopulegol**, detailed experimental protocols, and key chemical pathways, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

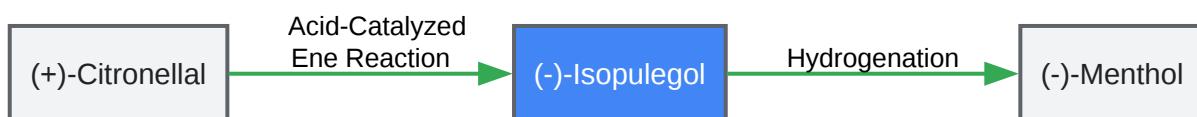
(-)-Isopulegol is typically a colorless to pale yellow liquid at room temperature with a distinct minty, herbal, and cooling odor. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of **(-)-Isopulegol**

Property	Value	Source(s)
Molecular Formula	C₁₀H₁₈O	
Molecular Weight	154.25 g/mol	
IUPAC Name	(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol	
CAS Number	89-79-2	
Appearance	Clear, colorless to pale yellow liquid/solid	
Odor	Minty, herbal, sweet-bitter, cooling	
Boiling Point	212 - 219 °C at 760 mmHg	
	91 °C at 12 mmHg	
Melting Point	5 - 8 °C / 78 °C*	
Density	0.904 - 0.913 g/mL at 25 °C	
Refractive Index	1.468 - 1.477 at 20 °C	
Optical Rotation	[α] ²⁰ /D: -21° to -22.5° (neat)	
Flash Point	78 - 90.6 °C	
Vapor Pressure	~0.1 mmHg at 20-25 °C	

| Solubility | Slightly soluble in water (~300 mg/L); soluble in ethanol, oils, ether, acetone, DMSO, and chloroform. | |

*Note: Significant discrepancies exist in the reported melting point, which may be due to isomeric purity or experimental conditions.

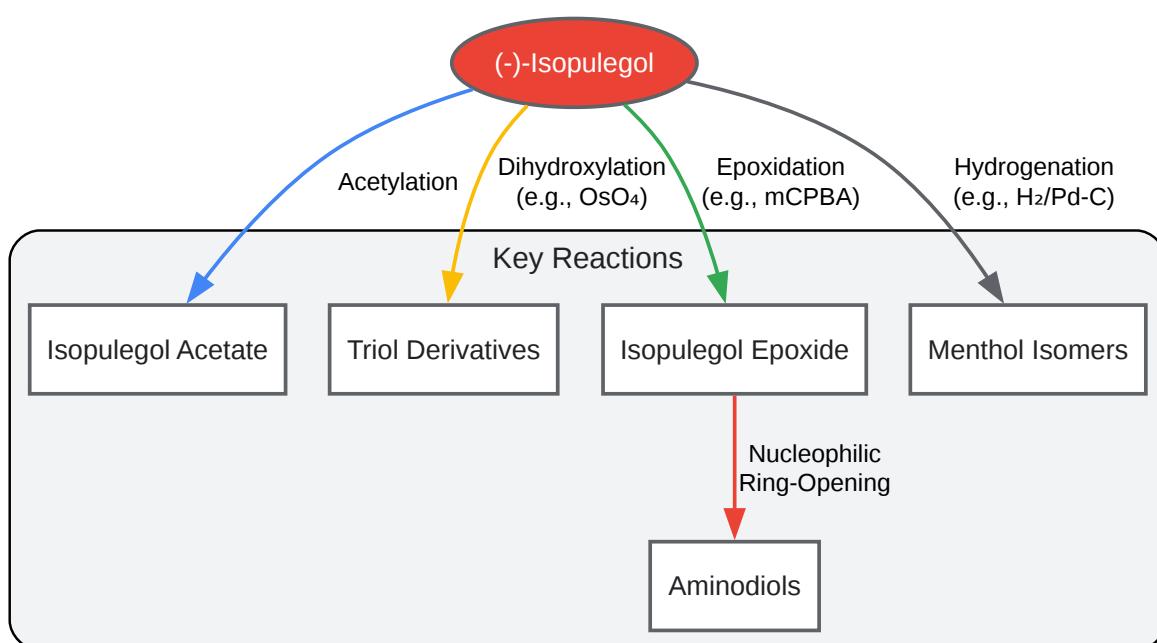

Chemical Structure and Reactivity

(-)-Isopulegol is a chiral molecule featuring a cyclohexane ring with three stereocenters, substituted with hydroxyl, methyl, and isopropenyl groups. Its structure allows for a variety of

chemical transformations, making it a versatile building block in organic synthesis.

Synthesis from (+)-Citronellal

The most common industrial synthesis of **(-)-Isopulegol** involves the intramolecular ene reaction (cyclization) of (+)-citronellal. This reaction is typically catalyzed by Lewis or Brønsted acids. The resulting **(-)-Isopulegol** can then be hydrogenated to produce **(-)-Menthol**.



[Click to download full resolution via product page](#)

Caption: Synthesis pathway from (+)-Citronellal to (-)-Menthol.

Key Chemical Reactions

The functional groups of **(-)-Isopulegol**—the secondary alcohol and the double bond—are the primary sites of its chemical reactivity. It can undergo a range of transformations to produce various derivatives.

[Click to download full resolution via product page](#)

Caption: Overview of the chemical reactivity of **(-)-Isopulegol**.

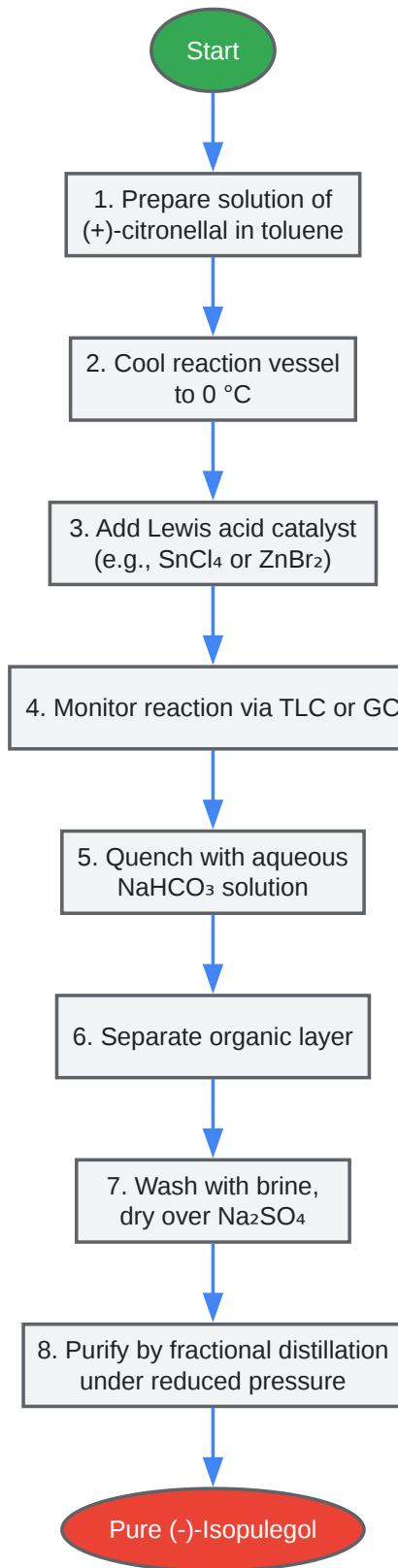
These reactions, including acetylation, dihydroxylation, epoxidation followed by nucleophilic ring-opening, and hydrogenation, enable the synthesis of a diverse library of chiral compounds from **(-)-isopulegol**.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(-)-Isopulegol**.

Table 2: Spectroscopic Data for **(-)-Isopulegol**

Technique	Key Features / Data Source	Source(s)
Mass Spectrometry (MS)	Electron ionization spectra are publicly available for comparison.	
Infrared (IR) Spectroscopy	Spectra available, showing characteristic peaks for O-H and C=C stretching.	
¹³ C NMR Spectroscopy	Chemical shifts for all 10 carbon atoms have been reported.	


| Kovats Retention Index | Values are available for both standard non-polar and semi-standard non-polar columns, aiding in GC analysis. ||

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of **(-)-Isopulegol**.

Protocol for Synthesis and Purification

This protocol outlines the acid-catalyzed cyclization of (+)-citronellal to produce **(-)-isopulegol**, followed by purification.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Showing Compound (-)-Isopulegol (FDB014912) - FooDB [\[foodb.ca\]](http://foodb.ca)
- 3. ScenTree - Isopulegol (CAS N° 89-79-2) [\[scentreco.co\]](http://scentreco)
- 4. (-)-Isopulegol = 98 89-79-2 [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isopulegol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10770676#isopulegol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b10770676#isopulegol-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com